molecular formula C16H14N2O3 B14166391 N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide CAS No. 15427-50-6

N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide

Cat. No.: B14166391
CAS No.: 15427-50-6
M. Wt: 282.29 g/mol
InChI Key: KMYUHKCVKYYXKJ-NSCUHMNNSA-N
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Description

N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide is an organic compound with the molecular formula C16H14N2O3. It is characterized by the presence of a nitrophenyl group and an ethenyl linkage, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with 4-aminophenylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the two aromatic rings. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(E)-2-(4-Amino-2-nitrophenyl)ethenyl]phenyl]acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • Indole derivatives

Uniqueness

N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide is unique due to its specific structural features, such as the nitrophenyl group and the ethenyl linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

15427-50-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C16H14N2O3/c1-12(19)17-15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11H,1H3,(H,17,19)/b3-2+

InChI Key

KMYUHKCVKYYXKJ-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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